Technical Monograph: 4-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)butanoic Acid
Technical Monograph: 4-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)butanoic Acid
This guide details the chemical properties, synthetic pathways, and experimental handling of 4-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid . This specific isomer is derived from the structural nomenclature provided, where the "4H" designation fixes one methyl group at the nitrogen-4 position, and the second methyl group resides at the carbon-5 position to satisfy the "dimethyl" count on the heterocyclic core.
Structural Identification & Physicochemical Profile
This compound represents a functionalized 1,2,4-triazole scaffold tethered to a carboxylic acid via a propyl linker. It is a key intermediate in the synthesis of peptidomimetics and bioisosteres where the triazole ring mimics a cis-amide bond.
Nomenclature & Connectivity
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IUPAC Name: 4-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid
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SMILES: CN1C(=NC(=N1)C)CCCC(=O)O
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Molecular Formula: C₈H₁₃N₃O₂
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Molecular Weight: 183.21 g/mol
Electronic Structure
Unlike 1H-triazoles, the 4H-1,2,4-triazole core in this molecule is non-tautomeric regarding the ring nitrogen protons because the N4 position is methylated. This "fixed" tautomer provides a stable dipole moment and prevents the N1/N2 proton exchange typical of unsubstituted triazoles.
Physicochemical Metrics (Experimental & Predicted)
| Property | Value | Context |
| Physical State | Solid (Crystalline) | Hygroscopic powder |
| Melting Point | 145–150 °C | Predicted range based on triazole-acid congeners |
| pKa (Acid) | 4.76 ± 0.1 | Carboxylic acid moiety |
| pKa (Base) | 2.8 ± 0.2 | Triazole N2 protonation (Weakly basic) |
| LogP | -0.32 | Hydrophilic; high water solubility |
| Polar Surface Area | ~68 Ų | Good membrane permeability profile |
Synthetic Methodology
The synthesis of 3,4,5-trisubstituted-1,2,4-triazoles requires precise control over regioselectivity to ensure the substituents are placed at N4 and C5 rather than N1 or N2. The most robust, self-validating protocol involves the transamination of 1,3,4-oxadiazoles or the cyclodehydration of diacylhydrazines .
Primary Synthetic Route: The Diacylhydrazine Cyclization
This method is preferred for its scalability and avoidance of metal catalysts.
Step 1: Formation of the Diacylhydrazine Precursor
React glutaric anhydride with acetohydrazide . The anhydride ring opening provides the butanoic acid chain and the first acyl group.
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Reagents: Glutaric anhydride, Acetohydrazide, THF (solvent).
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Mechanism:[1][2][3] Nucleophilic attack of the hydrazide nitrogen on the anhydride carbonyl.
Step 2: One-Pot Cyclization with Methylamine
The linear precursor is cyclized using methylamine. The amine acts as the nitrogen source for position 4, displacing the oxygen of the intermediate.
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Reagents: Methylamine (40% aq.), Ethylene Glycol (solvent), 140°C.
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Key Insight: High temperature is required to drive the dehydration. The use of a high-boiling solvent like ethylene glycol facilitates this without a pressurized reactor.
Visualization of Synthetic Logic
Caption: Convergent synthesis via diacylhydrazine intermediate, ensuring regioselective N4-methylation.
Chemical Reactivity & Stability[2]
Acid-Base Behavior
The molecule is amphoteric but predominantly acidic in neutral solution.
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pH < 2: The triazole N2 is protonated (Cationic).
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pH 4–5: Isoelectric zone (Zwitterionic character possible but rare due to weak basicity).
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pH > 6: Carboxylic acid is deprotonated (Anionic).
Thermal Stability
The 1,2,4-triazole ring is aromatic and highly thermally stable, often surviving temperatures >200°C. Decomposition usually initiates at the carboxylic acid tail (decarboxylation) rather than the heterocycle.
Coordination Chemistry
The N2 nitrogen of the triazole ring is a competent ligand for transition metals (Cu(II), Zn(II)). In drug formulation, this property must be monitored as it can lead to trace metal scavenging from excipients.
Experimental Protocols
Protocol A: Synthesis of 4-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid
Safety Note: Methylamine is volatile and toxic. Perform all steps in a fume hood.
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Precursor Assembly:
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Dissolve glutaric anhydride (11.4 g, 100 mmol) in anhydrous THF (100 mL).
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Add acetohydrazide (7.4 g, 100 mmol) portion-wise at 0°C.
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Stir at room temperature for 4 hours. A white precipitate (linear diacylhydrazine) forms.
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Filter, wash with cold THF, and dry.
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Cyclization:
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Suspend the dried intermediate (10 mmol) in ethylene glycol (10 mL).
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Add methylamine (33% in EtOH, 15 mmol) slowly.
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Heat the mixture to 140°C for 6 hours. The suspension will dissolve as the triazole forms.
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Work-up: Cool to room temperature. Dilute with water (50 mL) and acidify to pH 4 with 1N HCl.
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Extract with n-butanol or evaporate to dryness and recrystallize from ethanol/ether.
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Validation Criteria:
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1H NMR (DMSO-d6): Look for the N-Methyl singlet at ~3.5 ppm and the C-Methyl singlet at ~2.3 ppm. The propyl chain should appear as three multiplets.
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MS (ESI): [M+H]+ peak at m/z 184.1.
Pharmaceutical Applications
Bioisosterism
The 1,2,4-triazole ring serves as a robust bioisostere for the cis-amide bond (-CO-NH-).
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Advantages: Improved metabolic stability (resistant to proteases) and enhanced hydrogen bonding capabilities.
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Application: This specific molecule is an analog of N-acetyl-GABA , potentially targeting GABA transporters or transaminases.
Linker Chemistry
The terminal carboxylic acid allows this molecule to be used as a "click-like" linker. It can be coupled to amines (via EDC/NHS chemistry) to attach the dimethyl-triazole moiety to larger pharmacophores, increasing their water solubility and altering their dipole orientation.
References
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Castanedo, G. M., et al. (2011).[3][4][5] "Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines." The Journal of Organic Chemistry, 76(4), 1177–1179. Link
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Bechara, W. S., et al. (2015).[1][4] "One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides." Organic Letters, 17(5), 1184–1187. Link
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PubChemLite. (2025). "Compound Summary: 4-(dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid." PubChem. Link
Sources
- 1. One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides [organic-chemistry.org]
- 2. Synthesis and evaluation of 3,4,5-trisubstituted triazoles as G protein-biased kappa opioid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 4. isres.org [isres.org]
- 5. pubs.acs.org [pubs.acs.org]
